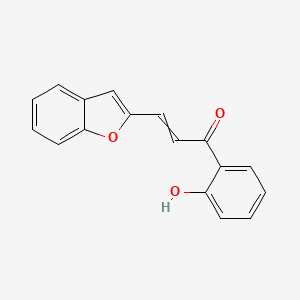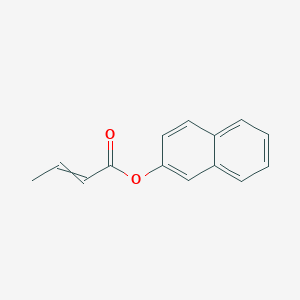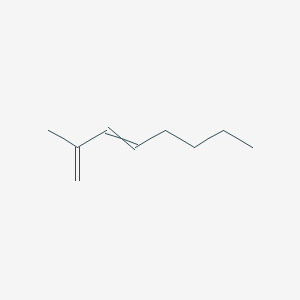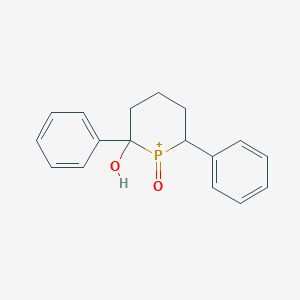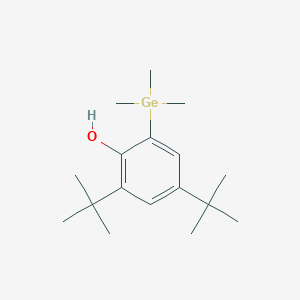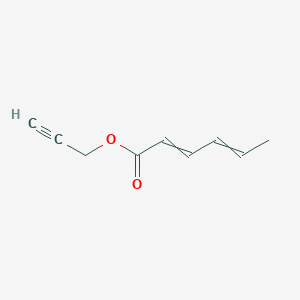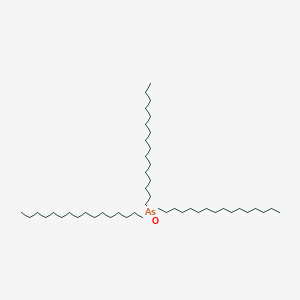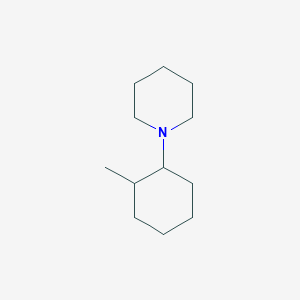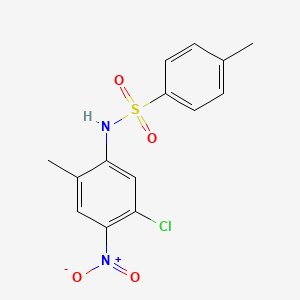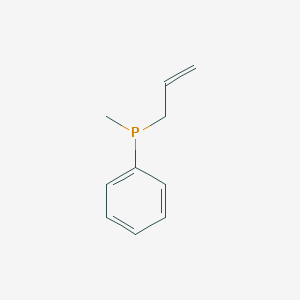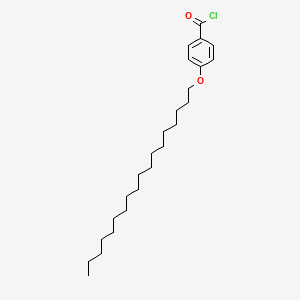
4-(Octadecyloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Octadecyloxybenzoyl chloride: is an organic compound with the molecular formula C25H39ClO2. It is a derivative of benzoyl chloride where the benzene ring is substituted with an octadecyloxy group. This compound is primarily used in organic synthesis as an intermediate for the preparation of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of p-Octadecyloxybenzoyl chloride typically begins with the reaction of octadecanol and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure p-Octadecyloxybenzoyl chloride.
Industrial Production Methods: In industrial settings, the production of p-Octadecyloxybenzoyl chloride involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: p-Octadecyloxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can also undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of p-Octadecyloxybenzyl alcohol.
Oxidation: Formation of p-Octadecyloxybenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: p-Octadecyloxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.
Mecanismo De Acción
The mechanism of action of p-Octadecyloxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the acylated products may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Benzoyl Chloride: The parent compound, which lacks the octadecyloxy group.
p-Methoxybenzoyl Chloride: A similar compound where the octadecyloxy group is replaced by a methoxy group.
p-Octadecyloxybenzoic Acid: The oxidized form of p-Octadecyloxybenzoyl chloride.
Uniqueness:
Hydrophobicity: The presence of the long octadecyloxy chain imparts significant hydrophobicity to p-Octadecyloxybenzoyl chloride, making it useful in applications requiring hydrophobic interactions.
Reactivity: The compound’s reactivity as an acylating agent is enhanced by the electron-donating effect of the octadecyloxy group, making it more reactive than benzoyl chloride.
Propiedades
Número CAS |
56800-40-9 |
|---|---|
Fórmula molecular |
C25H41ClO2 |
Peso molecular |
409.0 g/mol |
Nombre IUPAC |
4-octadecoxybenzoyl chloride |
InChI |
InChI=1S/C25H41ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |
Clave InChI |
KHARJLFNHULUHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


